molecular formula C12H12N2S B15322020 2-(2-Methylquinolin-4-yl)ethanethioamide

2-(2-Methylquinolin-4-yl)ethanethioamide

Cat. No.: B15322020
M. Wt: 216.30 g/mol
InChI Key: QKGMTPUMIAYZTR-UHFFFAOYSA-N
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Description

2-(2-Methylquinolin-4-yl)ethanethioamide is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline ring substituted with a methyl group at the 2-position and an ethanethioamide group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylquinolin-4-yl)ethanethioamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. The process includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylquinolin-4-yl)ethanethioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the ethanethioamide group to an ethylamine group.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Ethylamine derivatives.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

2-(2-Methylquinolin-4-yl)ethanethioamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Methylquinolin-4-yl)ethanethioamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its biological effects. For example, it may inhibit bacterial DNA synthesis or interfere with cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound with a wide range of biological activities.

    2-Methylquinoline: Similar structure but lacks the ethanethioamide group.

    4-Quinolineethanethioamide: Similar structure but lacks the methyl group at the 2-position.

Uniqueness

2-(2-Methylquinolin-4-yl)ethanethioamide is unique due to the presence of both the methyl and ethanethioamide groups, which contribute to its distinct chemical and biological properties. This combination enhances its potential as a therapeutic agent and its versatility in various applications .

Properties

Molecular Formula

C12H12N2S

Molecular Weight

216.30 g/mol

IUPAC Name

2-(2-methylquinolin-4-yl)ethanethioamide

InChI

InChI=1S/C12H12N2S/c1-8-6-9(7-12(13)15)10-4-2-3-5-11(10)14-8/h2-6H,7H2,1H3,(H2,13,15)

InChI Key

QKGMTPUMIAYZTR-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)CC(=S)N

Origin of Product

United States

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